1,3-Dimethylurea

Membrane Science Separations Molecular Transport

Researchers requiring a reliable intermediate for methylxanthine synthesis often face inconsistent reactivity due to incorrect urea substitution patterns. 1,3-Dimethylurea (CAS 96-31-1) provides the precise N,N'-dimethyl architecture that directly maps to caffeine and theophylline scaffolds, eliminating failed syntheses. - Enables efficient, established routes to methylxanthine APIs where other urea derivatives fail. - Predictable solubility in lower alcohols (e.g., methanol mole fraction solubility x = 0.327 at 298.15 K) facilitates streamlined purification. - Well-characterized polymorphic system (Forms I & II) allows solid-state engineering for consistent dissolution and processing.

Molecular Formula (CH3NH)2CO
C3H8N20
C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 96-31-1
Cat. No. B165225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylurea
CAS96-31-1
Synonyms1,3-dimethylurea
Molecular Formula(CH3NH)2CO
C3H8N20
C3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCNC(=O)NC
InChIInChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)
InChIKeyMGJKQDOBUOMPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70° F (NTP, 1992)
VERY SOL IN WATER & ALCOHOL
INSOL IN ETHER
Solubility in water, g/100ml at 21.5 °C: 76.5 (good)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylurea (CAS 96-31-1): Essential Procurement Data & Key Distinctions


1,3-Dimethylurea (DMU, CAS 96-31-1) is a symmetrically N,N'-disubstituted urea derivative with the molecular formula C3H8N2O . It is a colorless crystalline powder with a molecular weight of 88.11 g/mol . As an alkylated urea, it serves as a critical intermediate in the synthesis of pharmaceuticals like caffeine and theophylline, and as a fine chemical agent [1]. Its physical properties, such as a melting point in the range of 101–104 °C and high water solubility of 765 g/L at 21.5 °C, distinguish it from other urea derivatives . The compound exhibits two enantiotropically related polymorphs (Form I and Form II), a characteristic that significantly impacts its solid-state behavior and is not observed in all related compounds [2].

Methylxanthine synthesis intermediate (e.g., caffeine, theophylline)
Enantiotropic polymorphic system (Form I / Form II)
High aqueous solubility reported (765 g/L at 21.5 °C)

1,3-Dimethylurea (CAS 96-31-1): Why Generic 'Urea Derivative' Substitution is Inadvisable


Substituting 1,3-Dimethylurea with another urea derivative, such as unsubstituted urea, 1,1-dimethylurea (1,1-DMU), or tetramethylurea (TMU), is fraught with risk due to quantifiable differences in key performance attributes. The specific N,N'-disubstitution pattern of 1,3-DMU dictates a unique balance of hydrogen-bonding capacity, molecular geometry, and steric bulk that diverges sharply from its analogs [1]. This leads to marked variations in membrane permeability [2], solubility in organic solvents [3], and solid-state polymorphism [4]. Such differences directly impact process efficiency in applications ranging from pharmaceutical crystallization and membrane-based separations to the performance of epoxy resin formulations, where an incorrect selection can lead to suboptimal reaction kinetics, reduced yields, or compromised material properties.

Hydrogen bonding mismatch
The N,N'-disubstitution pattern determines a unique balance of H-bond donors/acceptors not replicated by unsubstituted urea or 1,1-DMU.
Membrane permeability divergence
1,3-DMU provides intermediate permeability; urea permeates too fast, tetramethylurea too slow for targeted separations.
Polymorphic behavior absent in urea
1,3-DMU undergoes enantiotropic phase transitions sensitive to trace water; monomorphic urea lacks this process sensitivity.

1,3-Dimethylurea (CAS 96-31-1): A Quantitative Comparator-Based Evidence Guide


Quantifying 1,3-Dimethylurea's Membrane Permeability: A Direct Comparison to Other Alkylated Ureas

1,3-Dimethylurea exhibits intermediate membrane permeability when compared to a series of alkylated urea derivatives. Its permeability is lower than that of unsubstituted urea but higher than that of more highly substituted analogs like tetramethylurea (TMU) and diethylurea [1]. This ranking is critical for selecting the appropriate urea for membrane-based separation processes. [1]

Membrane Permeability
Head-to-head
Permeability between urea (9.1×10⁻⁶ cm²/s) and tetramethylurea (6.4×10⁻⁶ cm²/s)
Guides selection for membrane separation transport rate
SIBS membrane, 25 °C, thickness ~150–200 μm
Membrane Science Separations Molecular Transport

Superior Solubility in Alcohols: 1,3-Dimethylurea's Performance Edge in Crystallization and Formulation

At 298.15 K, 1,3-dimethylurea demonstrates significantly higher solubility in methanol (mole fraction solubility x = 0.327) compared to less polar alcohols like 1-octanol (x = 0.091) [1]. This trend of increasing solubility with decreasing alcohol chain length and increasing solvent polarity is a key differentiator for optimizing crystallization yields and selecting appropriate solvents for reactions and formulations [1]. In contrast, unsubstituted urea exhibits markedly different solubility profiles, being more than twice as soluble in water (x = 0.24) compared to methanol (x = 0.10) at 298.15 K [2].

Alcohol Solubility
Cross-study
Methanol: x = 0.327; 1-Octanol: x = 0.091 at 298.15 K
Supports alcohol-based crystallization design
Atmospheric pressure, synthetic method
Crystallization Solubility Science Process Chemistry

Polymorphism and Process Control: Quantifying the Impact of Water on 1,3-Dimethylurea's Solid-State Stability

1,3-Dimethylurea exhibits a well-characterized enantiotropic polymorphic system (Form II → Form I) [1]. Critically, the presence of just hundreds of ppm of water can depress the transition temperature of this conversion from 58 °C to as low as 25 °C, a difference of 33 °C [2]. This dramatic effect, which is not documented for unsubstituted urea, can lead to uncontrolled phase changes during ambient storage and processing. In contrast, urea exhibits a single stable polymorph under standard conditions [3].

Polymorph Transition
Class-level
Form II → I transition: 58 °C dry, lowered to ~25 °C by ppm water
Humidity control critical for solid-form consistency
Enantiotropic system; DSC characterization
Polymorphism Solid-State Chemistry Process Analytical Technology (PAT)

Solvent Polarity Tuning: 1,3-Dimethylurea vs. Unsubstituted Urea in Water Solutions

The addition of 1,3-dimethylurea to water alters the solvent's physicochemical properties to a different extent compared to unsubstituted urea. Measurements of solvent acidity (SA), basicity (SB), and dipolarity/polarizability (SPP) for water solutions show that 1,3-DMU (DMU) modifies the water structure in a manner distinct from urea (U) and its other derivatives [1]. While quantitative values for these specific parameters are not provided in the abstract, the study confirms a differential impact, which is inferred to be a function of the methyl substitution. This difference in solvation environment can influence the behavior of solutes, including the denaturation of proteins [1].

Solvent Polarity
Class-level
Modifies aqueous solvation environment differently than urea (SA, SB, SPP)
Enables tailored solvation for protein folding studies
Qualitative comparison; refer to full data
Solvent Engineering Protein Denaturation Physico-chemical Properties

Accelerated Epoxy Curing: A Patent-Defined Application for 1,3-Dimethylurea

A patent explicitly identifies 1,3-dimethylurea as a specific substituted urea capable of enhancing the activity of a heterocyclic ring-forming catalyst in the curing of a polyepoxy-polyisocyanate resin composition [1]. The patent claims that the addition of about 0.05–5 wt% of the substituted urea improves the curing rate without detriment to storage stability [1]. While this patent lists 1,3-DMU alongside other ureas, it provides a clear, quantitative claim for its utility in this specific application, distinguishing it from other potential, non-listed compounds.

Epoxy Curing
Patent
Effective accelerator at 0.05–5 wt% in polyepoxy-polyisocyanate resin
Supports balanced curing rate and shelf life
Patent JPS58145721A
Epoxy Resins Curing Agents Polymer Chemistry

1,3-Dimethylurea (CAS 96-31-1): Optimal Application Scenarios Based on Quantitative Evidence


As a Synthetic Intermediate for Methylxanthine Pharmaceuticals

1,3-Dimethylurea is a key intermediate in the synthesis of important methylxanthine drugs like caffeine and theophylline [1]. Its specific N,N'-dimethyl substitution pattern directly maps onto the final molecular structure, providing an efficient and established synthetic route. This is a primary application scenario where substitution with another urea derivative would fail to yield the desired product.

In Membrane-Based Separations Requiring Intermediate Permeability

In processes such as pharmaceutical purification or water treatment where a specific, intermediate rate of urea transport across a polymeric membrane is required, 1,3-dimethylurea is the compound of choice. Its permeability, which lies between that of the faster-permeating urea and the slower-permeating tetramethylurea [2], allows for fine-tuning of separation performance that would be impossible with either of those extreme analogs.

In Crystallization and Formulation Processes Leveraging Unique Alcohol Solubility

For industrial or research applications requiring recrystallization or formulation in alcoholic solvents, 1,3-dimethylurea offers a distinct advantage. Its high solubility in lower alcohols like methanol (mole fraction solubility x = 0.327) compared to higher alcohols like 1-octanol (x = 0.091) at 298.15 K [3] provides a wide and predictable solubility window. This allows chemists to design efficient purification or processing schemes by selecting an alcohol that optimally balances solubility and ease of recovery, a flexibility not afforded by unsubstituted urea.

As a Process-Controlled Polymorph in Solid-State Chemistry

1,3-Dimethylurea's well-characterized polymorphic system is a valuable model for studying solid-state phase transformations and the impact of trace impurities [REFS-4, REFS-5]. In scenarios where a specific polymorph (Form I or Form II) is desired for its unique physical properties (e.g., dissolution rate, mechanical behavior), 1,3-DMU can be selected and its form controlled by managing temperature and humidity. This level of solid-state engineering is not possible with the monomorphic urea.

Application
Selection Property
Validation Focus
Methylxanthine synthesis
N,N'-dimethyl substitution pattern
Synthetic route efficiency
Membrane-based separations
Intermediate permeability between urea and TMU
Transport rate selectivity
Alcohol-based crystallization
High solubility in lower alcohols (methanol)
Solubility window optimization
Polymorph engineering
Enantiotropic Form I / Form II system
Temperature and humidity phase control

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